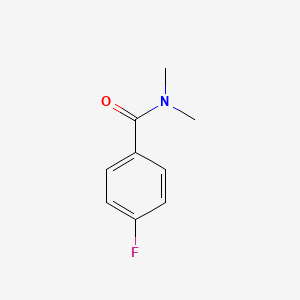

4-fluoro-N,N-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGEPIJFRZXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178875 | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24167-56-4 | |

| Record name | 4-Fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24167-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024167564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl p-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-fluoro-N,N-dimethylbenzamide synthesis pathway

An In-depth Technical Guide on the Synthesis of 4-fluoro-N,N-dimethylbenzamide

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a compound of interest in chemical research and as a building block in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and a clear visualization of the synthesis route.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound involves a two-step process starting from commercially available 4-fluorobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride. The subsequent step involves the amidation of this acid chloride with dimethylamine to yield the final product. An alternative, one-pot approach involves the direct coupling of 4-fluorobenzoic acid with dimethylamine using a peptide coupling agent.

Caption: Primary and alternative synthesis pathways for this compound.

Quantitative Data Summary

The key physical and chemical properties of the target compound and its primary intermediate are summarized in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS Number |

| 4-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 10-12 | 82 (at 20 mmHg) | Colorless to light yellow liquid[1] | 403-43-0 |

| This compound | C₉H₁₀FNO | 167.18[2] | Not specified | Not specified | Solid | 24167-56-4[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions.

Method 1: Two-Step Synthesis via Acid Chloride

This method is the most common approach, proceeding through the formation of an acid chloride intermediate.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

This procedure outlines the conversion of 4-fluorobenzoic acid to 4-fluorobenzoyl chloride using oxalyl chloride. Thionyl chloride is also a suitable reagent.

-

Materials and Reagents:

-

4-Fluorobenzoic acid

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (typically 1.5-2.0 eq) dropwise to the stirred suspension.[3] Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the gas evolution ceases and the mixture becomes a clear solution.[3]

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting material.

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-fluorobenzoyl chloride is often used in the next step without further purification.[3]

-

Step 2: Synthesis of this compound

This procedure describes the acylation of dimethylamine with the previously synthesized 4-fluorobenzoyl chloride.

-

Materials and Reagents:

-

4-Fluorobenzoyl chloride (from Step 1)

-

Dimethylamine (2.0 M solution in THF, or aqueous solution, or dimethylamine hydrochloride)

-

Triethylamine (Et₃N) or Pyridine (if using dimethylamine hydrochloride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction and work-up

-

-

Procedure:

-

Dissolve the crude 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, if starting from dimethylamine hydrochloride, combine it with an equivalent of a non-nucleophilic base like triethylamine in DCM.

-

Slowly add the dimethylamine solution (typically 1.1-1.5 eq) to the stirred solution of 4-fluorobenzoyl chloride.[4] A precipitate (triethylammonium chloride, if used) may form immediately.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

-

Method 2: One-Pot Synthesis via Amide Coupling

This method avoids the isolation of the often moisture-sensitive acid chloride by using a coupling agent to directly form the amide bond.

-

Materials and Reagents:

-

4-Fluorobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add EDCI (typically 1.5-2.5 eq), HOBt (1.0-1.5 eq), and DIPEA (an appropriate amount to act as a base).[5]

-

Add dimethylamine hydrochloride (or an aqueous/solution form of dimethylamine) to the mixture (typically 1.5-2.0 eq).[5]

-

Stir the reaction mixture at room temperature for 12-16 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench by adding water.[5]

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography to afford the pure this compound.[5] A typical eluent system would be ethyl acetate/petroleum ether.[5]

-

Caption: Experimental workflow for the synthesis of this compound from 4-fluorobenzoyl chloride.

References

- 1. 4-Fluorobenzoyl Chloride | 403-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. reddit.com [reddit.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-fluoro-N,N-dimethylbenzamide. The information detailed herein is essential for professionals in drug discovery and development, offering critical data for computational modeling, formulation development, and pharmacokinetic profiling. This document summarizes key quantitative data, provides detailed experimental protocols for property determination, and visualizes relevant workflows and a potential biological pathway.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting therapeutic efficacy and safety.

Quantitative Data Summary

The available experimental and predicted physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through laboratory analysis.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₁₀FNO | - | - |

| Molecular Weight | 167.18 g/mol | - | - |

| Melting Point | 64 °C | Experimental | [1] |

| Boiling Point | 269.4 ± 23.0 °C at 760 mmHg | Predicted | [1][2] |

| pKa | -1.21 ± 0.70 | Predicted | [1] |

| logP | Data not available | - | - |

| Aqueous Solubility | Data not available | - | - |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound or its analogues, the following standard protocols are recommended.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known volumes.

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's oral bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Sample Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.

Visualizations

The following diagrams illustrate the experimental workflows for determining key physicochemical properties and a proposed signaling pathway for this compound based on the known activities of structurally related fluorinated compounds.

Putative Biological Activity and Signaling Pathway

While no specific biological activity has been documented for this compound, related fluorinated benzamide and sulfonamide structures have shown activity as analgesics, potentially through modulation of serotonergic and opioidergic pathways. The following diagram illustrates a hypothetical signaling pathway for the analgesic effects of a fluorinated benzamide derivative.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided standardized protocols for its experimental determination. While some key experimental values are not yet reported in the literature, the provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The inclusion of a putative biological pathway, based on structurally related compounds, offers a starting point for further pharmacological investigation of this molecule. Future experimental validation of the predicted properties and exploration of its biological activities are warranted to fully characterize the therapeutic potential of this compound.

References

4-fluoro-N,N-dimethylbenzamide CAS number and structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethylbenzamide, a fluorinated aromatic amide. The document details its chemical identity, structural information, and available physicochemical and spectroscopic data. While specific experimental protocols for its synthesis and comprehensive biological activity data are not extensively available in the public domain, this guide compiles the known information and provides context based on related benzamide compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Structure

This compound is a synthetic organic compound. Its core structure consists of a benzamide moiety with a fluorine atom substituted at the para-position (position 4) of the benzene ring and two methyl groups attached to the amide nitrogen.

CAS Number: 24167-56-4

Molecular Formula: C₉H₁₀FNO

Molecular Weight: 167.18 g/mol

Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Limited quantitative data for this compound is available. The following tables summarize the known spectroscopic information.

Table 1: Spectroscopic Data

| Data Type | Value |

| ¹H NMR | δ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J= 33.0 Hz, 6H) |

| Mass Spectrum | Key fragments and their interpretation would be presented here if available. |

| Infrared (IR) | Characteristic peaks would be listed here if available. |

Synthesis

Below is a logical workflow for a potential synthesis and purification process.

Caption: A potential workflow for the synthesis of this compound.

Biological Activity and Experimental Protocols

There is currently a lack of publicly available data on the biological activity of this compound. Benzamide derivatives, as a class of compounds, are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antiemetic, and anticancer effects. The introduction of a fluorine atom can often modulate the metabolic stability and pharmacokinetic properties of a molecule.

For researchers interested in investigating the biological potential of this compound, a general experimental workflow for initial screening is proposed below.

Caption: A general workflow for the initial biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with established spectroscopic data for its identification. While detailed experimental protocols and biological activity profiles are not extensively documented, its structural similarity to other pharmacologically active benzamides suggests that it may be a compound of interest for further investigation in drug discovery and development. This guide provides a starting point for researchers by consolidating the available information and proposing logical workflows for its synthesis and biological evaluation. Further research is warranted to fully characterize the properties and potential applications of this compound.

The Biological Activity of Fluorinated Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated benzamides, a versatile class of compounds, have garnered significant attention for their diverse biological activities. This technical guide provides an in-depth overview of the biological activities of fluorinated benzamides, focusing on their anticonvulsant, antimicrobial, antiangiogenic, and anticancer properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticonvulsant Activity of Fluorinated Benzamides

Fluorinated benzamides have emerged as promising candidates for the treatment of epilepsy. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.[1] In epileptic seizures, neurons exhibit excessive and synchronous firing, which is often driven by the aberrant activity of these channels.[2] Fluorinated benzamides can stabilize the inactivated state of voltage-gated sodium channels, thereby reducing the number of channels available to open and propagate the hyperexcitability characteristic of seizures.[1] This mechanism effectively dampens the excessive neuronal firing without affecting normal neurotransmission.

dot

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of fluorinated benzamides is typically evaluated using rodent models of induced seizures, such as the Maximal Electroshock Seizure (MES) test and the 6 Hz psychomotor seizure test.

| Compound | Test Model | Dose (mg/kg) | Protection (%) | Reference |

| GSA 62 | 6 Hz (44 mA) | 150 | 100 | [3] |

| TTA 35 | 6 Hz (44 mA) | 150 | 100 | [3] |

| WWB 67 | 6 Hz (44 mA) | 150 | 100 | [3] |

| 4e (2-F) | MES | 100 | Significant | [4] |

| 4e (2-F) | PTZ | 100 | Significant | [4] |

| 4g (4-F) | MES | 100 | Significant | [4] |

| 4g (4-F) | PTZ | 100 | Significant | [4] |

Experimental Protocols

The MES test is a model for generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal, oral).

-

At the time of peak drug effect, apply a drop of anesthetic ophthalmic solution to the animal's corneas.

-

Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) through the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

-

Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.

The 6 Hz test is a model for therapy-resistant focal seizures.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound to the animal.

-

At the time of peak drug effect, apply a drop of anesthetic ophthalmic solution to the corneas.

-

Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 22, 32, or 44 mA) through the corneal electrodes.

-

Observe the animal for seizure activity, which may include a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

-

-

Endpoint: Protection is defined as the absence of seizure activity and the resumption of normal exploratory behavior within a short period (e.g., 10 seconds).

Antimicrobial Activity of Fluorinated Benzamides

Fluorinated benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of fluorine can enhance the antimicrobial potency of the parent benzamide scaffold.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 14 (meta-fluoro) | Bacillus subtilis | 7.81 | [5] |

| 18 (meta-fluoro) | Bacillus subtilis | 7.81 | [5] |

| 18 (meta-fluoro) | Gram-negative bacteria | 31.25 | [5] |

| BT-33 | Multidrug-resistant bacteria | Varies | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria), test compound, and a positive control antibiotic.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Visually inspect the plates for turbidity.

-

-

Endpoint: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiangiogenic Activity of Fluorinated Benzamides

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Fluorinated benzamides have been shown to inhibit angiogenesis, suggesting their potential as anticancer agents. A key signaling pathway in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).

Mechanism of Action: Inhibition of VEGF/VEGFR Signaling

VEGF, a potent pro-angiogenic factor, binds to its receptor, VEGFR, on the surface of endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[7][8] By inhibiting this pathway, fluorinated benzamides can suppress tumor-induced angiogenesis.

dot

Quantitative Data: Antiangiogenic Activity

The antiangiogenic potential of fluorinated benzamides can be assessed using the rat aortic ring assay.

| Compound | Concentration (µM) | Inhibition of Microvessel Outgrowth (%) | Reference |

| 5b | 50 | 58 | [9] |

| 5d | 50 | 35 | [9] |

| 6d | 50 | 80 | [9] |

| 7 | 50 | >50 | [9] |

Experimental Protocol: Rat Aortic Ring Assay

This ex vivo assay recapitulates the key steps of angiogenesis.[10]

-

Procedure:

-

Excise the thoracic aorta from a rat and clean it of surrounding connective tissue.

-

Cut the aorta into small rings (approximately 1 mm thick).

-

Embed the aortic rings in a three-dimensional matrix, such as collagen or Matrigel, in a culture plate.[10]

-

Add a chemically defined culture medium containing the test compound or vehicle control.

-

Incubate the plates for several days.

-

-

Endpoint: Quantify the outgrowth of new microvessels from the aortic rings, typically by measuring the length and number of sprouts using image analysis software.

Anticancer Activity of Fluorinated Benzamides

Fluorinated benzamides exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and carbonic anhydrases, which are often dysregulated in cancer.

Mechanism of Action

Many fluorinated benzamides act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[11][] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. By blocking the ATP binding site of the kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][14]

dot

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[15] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[16][17] Fluorinated benzamide derivatives can act as inhibitors of these tumor-associated CAs, leading to an increase in the intracellular pH and a decrease in the extracellular pH, thereby creating a less favorable environment for tumor cell survival and proliferation.

dot

Quantitative Data: Anticancer Activity

The anticancer activity of fluorinated benzamides is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 15h | Hedgehog Signaling | 0.00005 | [18] |

| 4c (α-fluoro chalcone) | Hela | 0.025 | [19] |

| 4c (α-fluoro chalcone) | U937 | 0.025 | [19] |

| Compound 6 | A549 (Lung) | 0.64 | [20] |

| 8f | HepG2 (Liver) | 4.13 | [21] |

| 8f | HCT116 (Colon) | 6.64 | [21] |

| 8f | MCF-7 (Breast) | 5.74 | [21] |

| 8g | HepG2 (Liver) | 4.09 | [21] |

| 8g | HCT116 (Colon) | 4.36 | [21] |

| 8g | MCF-7 (Breast) | 4.22 | [21] |

| [Cu(Fphen)2]2+ | MCF-7 (Breast) | >2.3 | [22] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated benzamide for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a detergent solution).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Endpoint: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzamides is highly dependent on the position and number of fluorine substituents on the benzamide scaffold, as well as the nature of other substituents.

-

Anticonvulsant Activity: The position of the fluorine atom on the phenyl ring can significantly influence anticonvulsant potency. For instance, in some series, ortho- and para-fluorine substitution has been shown to be more effective than meta-substitution.[4]

-

Antimicrobial Activity: The presence of an electron-withdrawing fluorine atom on the phenyl ring generally enhances antimicrobial activity. The position of the fluorine atom can also affect the spectrum of activity against Gram-positive and Gram-negative bacteria.[5]

-

Anticancer Activity: For kinase inhibitors, the fluorination pattern can influence the binding affinity to the ATP pocket of the target kinase. In some cases, electron-withdrawing fluorine substituents are less tolerated at certain positions, while in others, they enhance activity.[23]

-

Carbonic Anhydrase Inhibition: Fluorination of the phenylsulfamate scaffold can lead to stronger inhibition of tumor-associated CA isoforms (IX and XII) over the cytosolic isoforms (I and II), thereby improving selectivity.[24]

Conclusion

Fluorinated benzamides represent a promising class of compounds with a wide range of biological activities. Their efficacy as anticonvulsants, antimicrobials, antiangiogenic agents, and anticancer drugs is well-documented. The strategic incorporation of fluorine atoms can significantly enhance their pharmacological properties. This technical guide has provided a comprehensive overview of their biological activities, mechanisms of action, quantitative data, and key experimental protocols. The detailed signaling pathway diagrams and structure-activity relationship insights aim to facilitate further research and development of novel and more potent fluorinated benzamide-based therapeutics.

References

- 1. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ClinPGx [clinpgx.org]

- 15. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-fluoro-N,N-dimethylbenzamide. Due to the limited publicly available experimental data for this specific compound, this guide combines information from structurally related compounds, predictive models, and established scientific principles to offer a robust resource for laboratory and development work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO | N/A |

| Molecular Weight | 167.18 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 269.4°C at 760 mmHg (predicted) | [1] |

| Storage | Room temperature, dry, sealed | [1] |

Solubility Profile

Table 2.1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Slightly Soluble to Insoluble | The hydrophobic aromatic ring and the electron-withdrawing fluorine atom likely limit interactions with polar water molecules.[2] |

| Ethanol | Soluble | Highly probable due to the polar amide group and the overall organic nature of the molecule. |

| Acetone | Soluble | Expected to be a good solvent due to its polarity and ability to interact with the amide functional group. |

| Chloroform | Soluble | A common solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent that should effectively solvate the molecule. |

Experimental Protocol for Solubility Determination

A standard laboratory procedure for determining the solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Profile

The chemical stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. While specific stability data for this compound is scarce, the stability of the benzamide functional group is well-documented. Benzamides are generally stable compounds but can undergo hydrolysis under acidic or basic conditions, breaking the amide bond to form a carboxylic acid and an amine.

Table 3.1: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Aqueous Solution (neutral pH) | Stable | Minimal degradation expected. |

| Acidic Conditions (e.g., HCl) | Susceptible to slow hydrolysis | 4-Fluorobenzoic acid and dimethylamine. |

| Basic Conditions (e.g., NaOH) | Susceptible to hydrolysis | 4-Fluorobenzoate and dimethylamine. |

| Elevated Temperature | May accelerate degradation, especially in solution. | Dependent on other conditions. |

| Light (Photostability) | Potentially susceptible to photodegradation. | Aromatic compounds can be light-sensitive. |

Studies on other benzamide derivatives have shown that they are stable in dilute aqueous solutions but can degrade under strong acidic or basic conditions over time.[3][4] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Experimental Protocol for Stability Testing

A typical forced degradation study is conducted to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (for photostability)

-

Oven

-

Validated stability-indicating HPLC method

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Acidic Hydrolysis: Add HCl solution to the compound solution and heat if necessary.

-

Basic Hydrolysis: Add NaOH solution to the compound solution and heat if necessary.

-

Oxidative Degradation: Add H₂O₂ solution to the compound solution.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to a high-intensity light source (e.g., ICH-compliant photostability chamber).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.

Visualizations

Experimental Workflow for Solubility Assessment

Caption: General Workflow for Solubility Determination.

Potential Degradation Pathway

Caption: Hypothetical Hydrolytic Degradation Pathway.

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of structurally similar compounds and established scientific principles. The provided experimental protocols offer a starting point for researchers to determine the precise solubility and stability profiles of this compound. For drug development professionals, understanding these parameters is crucial for formulation development, stability studies, and ensuring the quality and efficacy of potential therapeutic agents. It is strongly recommended that the estimated data presented here be confirmed through rigorous laboratory experimentation.

References

Unlocking Potential: A Technical Guide to the Research Applications of 4-fluoro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethylbenzamide, a fluorinated aromatic compound with emerging significance in medicinal chemistry and drug discovery. While direct biological activity data for this compound remains limited, its primary role as a versatile chemical intermediate positions it as a valuable building block in the synthesis of complex, biologically active molecules. This document outlines its known applications, relevant quantitative data, and detailed experimental protocols to support further research and development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| CAS Number | 24167-56-4 |

| Lewis Basicity (pKBHX scale) | 100.08 ± 0.35[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 4-fluorobenzoic acid with dimethylamine.[2][3]

Experimental Protocol: Amidation of 4-fluorobenzoic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-fluorobenzoic acid

-

Dimethylamine (40% wt in H₂O)

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.1-1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until gas evolution ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude 4-fluorobenzoyl chloride.

-

Amidation: In a separate flask, dissolve dimethylamine (2.0-2.5 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF. Cool this solution to 0 °C. To this cooled solution, add the previously prepared 4-fluorobenzoyl chloride (dissolved in a minimal amount of anhydrous DCM or THF) dropwise.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Caption: Synthetic pathway for this compound.

Research Applications as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.

Synthesis of Diacylglycerol Kinase Alpha (DGKα) Inhibitors

This compound has been utilized as a key intermediate in the synthesis of substituted aminoquinolones that act as inhibitors of diacylglycerol kinase alpha (DGKα).[4] DGKα is a target for enhancing T-cell mediated immunity, with potential applications in immuno-oncology.[4]

In this context, the nitrogen of a piperidinyl group on a quinolone core displaces the fluorine atom of this compound via nucleophilic aromatic substitution (SNAAr) to form the final product.

Caption: Use as an intermediate in DGKα inhibitor synthesis.

Precursor for TNFα Modulators

Patent literature discloses the use of this compound in the preparation of heterocyclic compounds that are useful as modulators of Tumor Necrosis Factor alpha (TNFα).[5] These compounds have potential applications in the treatment of inflammatory and autoimmune diseases. The specific synthetic transformations are part of larger, multi-step sequences where the benzamide moiety is incorporated into the final molecular scaffold.

Building Block for Kinase Inhibitors

Derivatives of this compound have been incorporated into molecules designed as kinase inhibitors, such as those targeting PIM kinases, which are implicated in tumorigenesis.[6][7] The fluorinated benzamide fragment often serves as a key binding element or a scaffold for further functionalization in the design of these targeted therapies.

Intermediate in the Synthesis of PET Ligands

In the development of novel radioligands for Positron Emission Tomography (PET), this compound derivatives are used. For instance, a related compound, 2-((8-Chloro-2-oxo-1,2-dihydrospiro[benzo[d][8][9]oxazine-4,1′-cyclohexan]-5-yl)oxy)-4-fluoro-N,N-dimethylbenzamide, was synthesized as part of a series to develop a radioligand for imaging phosphodiesterase 7 (PDE7).[9] This highlights the utility of the fluorinated N,N-dimethylbenzamide scaffold in the design of imaging agents for neurological targets.

Potential for Further Research

While current research has primarily focused on its role as a synthetic intermediate, the inherent structural features of this compound suggest potential for broader applications. The fluorinated phenyl ring and the dimethylamide group can participate in various non-covalent interactions, making it an interesting fragment for fragment-based drug discovery (FBDD) campaigns. Further biological screening of this compound and its close analogues could reveal novel activities.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in its role as a key intermediate for the synthesis of a range of biologically active compounds, including kinase inhibitors, TNFα modulators, and PET ligands. The straightforward synthesis and the advantageous properties conferred by the fluorine atom make it a compound of interest for researchers and professionals in drug discovery and development. This guide provides a foundational understanding to facilitate its use in the synthesis of next-generation therapeutics and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 5. US10865191B2 - Heterocyclic compounds useful as modulators of TNF alpha - Google Patents [patents.google.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. WO2010026121A1 - Bicyclic kinase inhibitors - Google Patents [patents.google.com]

- 8. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-fluoro-N,N-dimethylbenzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action for 4-fluoro-N,N-dimethylbenzamide, a compound of interest within contemporary pharmacological research. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally analogous compounds to infer its most probable biological targets and signaling pathways. The primary hypothesized mechanism of action is the inhibition of cholinesterases, a class of enzymes critical for neurotransmission. This guide presents a comprehensive overview of the structure-activity relationships of related benzamide derivatives, detailed experimental protocols for assessing cholinesterase inhibition, and a quantitative summary of the inhibitory activities of pertinent analogues. Visualizations of the proposed mechanism and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a synthetic molecule featuring a fluorinated benzamide core. While its specific biological profile is not yet extensively documented in peer-reviewed literature, the benzamide scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs. Analysis of structurally related compounds, particularly those bearing N,N-dialkyl and fluoro-aromatic substitutions, provides a strong basis for predicting the biological activity of this compound. The most compelling evidence points towards its potential role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.

Inferred Mechanism of Action: Cholinesterase Inhibition

The proposed mechanism of action for this compound centers on its ability to inhibit the enzymatic activity of cholinesterases. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The Cholinergic Synapse and the Role of Cholinesterases

dot

Caption: The Cholinergic Synapse.

Proposed Inhibition by this compound

It is hypothesized that this compound acts as a competitive or mixed-type inhibitor of AChE and/or BChE. The molecule likely binds to the active site of the enzyme, preventing the substrate, acetylcholine, from accessing it. The fluorine atom at the 4-position of the benzamide ring may enhance binding affinity through favorable interactions within the enzyme's active site.

dot

Caption: Proposed Inhibition of AChE.

Structure-Activity Relationship of Benzamide Derivatives as Cholinesterase Inhibitors

Studies on various benzamide derivatives have provided valuable insights into the structural features that govern their cholinesterase inhibitory activity.

-

N-Substitution: The nature of the substituent on the amide nitrogen is a critical determinant of activity. The presence of a dimethylamine side chain in benzamide and picolinamide derivatives has been shown to confer AChE and BChE inhibitory properties.[1] N-benzyl benzamide derivatives have also been identified as potent BChE inhibitors.[2]

-

Substitution on the Benzene Ring: The position and nature of substituents on the benzoyl ring influence potency and selectivity. The para-position, as seen in this compound, is a common site for modification in the design of cholinesterase inhibitors.

-

Fluorine Substitution: The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of cholinesterase inhibitors, fluorine substitution can enhance binding affinity and metabolic stability.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. However, the following table summarizes the cholinesterase inhibitory activities of structurally related benzamide derivatives, providing a comparative context.

| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 - 83.03 | [3] |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | BChE | 32.74 - 66.68 | [3] |

| Picolinamide Derivative (Compound 7a) | AChE | 2490 | [1][4] |

| N-Benzyl Benzamide Derivatives | BChE | Sub-nanomolar to nanomolar | [2] |

Experimental Protocols for assessing Cholinesterase Inhibition

The following outlines a generalized experimental workflow for determining the cholinesterase inhibitory activity of a compound like this compound, based on established methodologies.

dot

Caption: Experimental Workflow for Inhibition Assay.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

Add the buffer, test compound at various concentrations, and the enzyme solution to the wells of a microplate.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to the wells.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Procedure:

-

The initial reaction rates are measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

The pattern of the lines on the plot reveals the mode of inhibition. For example, in competitive inhibition, the lines intersect on the y-axis.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, the most probable mechanism of action for this compound is the inhibition of acetylcholinesterase and/or butyrylcholinesterase. The presence of the N,N-dimethyl group and the 4-fluoro substituent are consistent with structural motifs found in known cholinesterase inhibitors.

To definitively elucidate the mechanism of action of this compound, direct experimental validation is imperative. Future research should focus on:

-

In vitro enzyme inhibition assays to determine the IC50 values against AChE and BChE.

-

Enzyme kinetic studies to characterize the mode of inhibition.

-

In silico molecular docking studies to predict the binding interactions with the active sites of cholinesterases.

-

Cell-based assays to assess the effect on cholinergic signaling pathways.

-

In vivo studies in relevant animal models to evaluate its pharmacological effects.

This technical guide provides a foundational framework for initiating and guiding further investigation into the pharmacological profile of this compound. The presented data and protocols offer a robust starting point for researchers aiming to unravel the therapeutic potential of this intriguing molecule.

References

- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Structural Elucidation of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 4-fluoro-N,N-dimethylbenzamide. The document details the analytical techniques and data interpretation used to confirm the molecule's structure, presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing key analytical workflows and relationships.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The data from these techniques provide a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR data are crucial.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H2, H6 | 7.49 | d, J = 8.6 | 129.47 |

| H3, H5 | 7.43 | d, J = 8.6 | 115.15 |

| N-CH₃ | 2.91 | t, J = 22.5 | 39.72, 34.79 |

| C1 | - | - | 132.85 |

| C4 | - | - | 163.59, 161.14 |

| C=O | - | - | 169.15 |

Data sourced from publicly available information.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 2: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 123 | [M - N(CH₃)₂]⁺ |

| 95 | [M - N(CH₃)₂ - CO]⁺ |

| 75 | [C₆H₄]⁺ |

Fragmentation pattern is based on typical amide fragmentation and publicly available mass spectra.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2930 | C-H stretch | Aliphatic (N-CH₃) |

| ~1630 | C=O stretch | Amide |

| ~1600, ~1490 | C=C stretch | Aromatic |

| ~1250 | C-N stretch | Amide |

| ~1150 | C-F stretch | Aryl-Fluoride |

Peak positions are predicted based on typical values for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structural elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Spectral Width: -80 to -160 ppm

-

Reference: CFCl₃ (external or internal standard)

-

Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.

FTIR Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two or equivalent

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and the key NMR correlations that confirm the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

Caption: Inferred key 2D NMR correlations for structural assignment.

References

Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 4-fluoro-N,N-dimethylbenzamide (C₉H₁₀FNO). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1. ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.49 | Doublet | 8.6 | 2H | Aromatic CH (ortho to C=O) |

| 7.43 | Doublet | 8.6 | 2H | Aromatic CH (ortho to F) |

| 2.91 | Triplet | 22.5 | 6H | N-CH₃ |

| Solvent: DMSO[1] |

Note: The observation of a triplet for the N-methyl protons is atypical and may be due to restricted rotation around the C-N amide bond at the temperature of data acquisition, leading to complex splitting. Typically, two singlets or a single broad singlet would be expected.

Table 2. ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 169.15 | C=O (Amide Carbonyl) |

| 163.59, 161.14 | C-F (Fluorinated Aromatic Carbon) |

| 132.85 | Quaternary Aromatic Carbon (C-C=O) |

| 129.47 | Aromatic CH (ortho to C=O) |

| 115.15 | Aromatic CH (ortho to F) |

| 39.72, 34.79 | N-CH₃ (Dimethylamino Carbons) |

| Solvent: DMSO[1] |

Table 3. Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1670-1640 | Strong | C=O Amide Stretch |

| 1600-1475 | Medium | Aromatic C=C Stretch |

| 1270-1200 | Strong | Aromatic C-F Stretch |

| 1250-1000 | Medium | C-N Stretch |

| Note: This table is based on characteristic absorption frequencies for the respective functional groups.[2] |

Table 4. Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 167.07 | [M]⁺ Molecular Ion |

| 123.04 | [M - N(CH₃)₂]⁺ Loss of dimethylamino group |

| 95.01 | [C₆H₄F]⁺ Fluorophenyl fragment |

| 75.00 | [C₆H₃]⁺ Loss of F from fluorophenyl fragment |

| Note: Molecular weight calculated for C₉H₁₀FNO. Fragmentation pattern is predicted based on common pathways for N,N-dimethylbenzamides. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

-

Data Acquisition for ¹H NMR: The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition for ¹³C NMR: The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at δ 39.52).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. The final spectrum represents an average of 16 scans to ensure a high signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.

-

Data Acquisition: The sample was introduced into the ion source. The mass spectrum was recorded in the m/z range of 50-500. The ionization energy was set to a standard 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample handling to final data analysis in a typical spectroscopic characterization of a chemical compound.

References

Theoretical and Computational Analysis of 4-fluoro-N,N-dimethylbenzamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-fluoro-N,N-dimethylbenzamide. While extensive dedicated research on this specific molecule is not publicly available, this document synthesizes established computational chemistry techniques and available experimental data to present a thorough analysis of its structural, spectroscopic, and electronic properties. This paper serves as a foundational resource for researchers and professionals in drug development, offering insights into the molecule's behavior and characteristics through computational modeling. Methodologies for Density Functional Theory (DFT) calculations, including geometry optimization and vibrational frequency analysis, are detailed. Furthermore, expected quantitative data from these computational studies are presented in tabular format and compared with available experimental spectroscopic information.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom and the dimethylamide group significantly influences its electronic distribution, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for its potential applications. Computational chemistry provides a powerful toolkit to investigate the geometric, energetic, and spectroscopic characteristics of such molecules, offering insights that complement and guide experimental studies.

This whitepaper outlines the standard computational protocols for analyzing this compound, focusing on Density Functional Theory (DFT). It also presents a compilation of expected theoretical data and available experimental results to provide a comprehensive profile of the molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the para position and an N,N-dimethylcarboxamide group. The rotational barrier around the C-N amide bond is a key conformational feature.

Computational Workflow for Structural Analysis

A typical computational workflow for analyzing the structural and electronic properties of this compound is depicted below. This process involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra. Subsequent single-point energy calculations can provide insights into the electronic properties.

Theoretical and Experimental Data

Predicted Structural Parameters

The following table summarizes the predicted geometrical parameters for this compound, obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are based on studies of similar benzamide derivatives.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-F | 1.345 | |

| C=O | 1.230 | |

| C-N (amide) | 1.360 | |

| N-C (methyl) | 1.455 | |

| **Bond Angles (°) ** | ||

| O=C-N | 121.5 | |

| C-N-C (methyls) | 118.0 | |

| F-C-C | 118.5 | |

| Dihedral Angles (°) | ||

| Aromatic Ring - Amide Plane | ~25-35 |

Predicted Vibrational Frequencies

Key predicted vibrational frequencies for this compound are presented below. These assignments are based on typical frequency ranges for the respective functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic C-H | 3100 - 3000 |

| C-H stretch (methyl) | -CH₃ | 2980 - 2850 |

| C=O stretch (amide) | Amide C=O | ~1650 |

| C-N stretch (amide) | Amide C-N | ~1390 |

| C-F stretch | C-F | ~1230 |

Predicted Electronic Properties

The electronic properties of the molecule provide insights into its reactivity and stability.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~3.5 D |

Experimental Spectroscopic Data

Experimental ¹H NMR data for this compound has been reported.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.49 | doublet | 8.6 | Aromatic protons ortho to C=O |

| ¹H | 7.43 | doublet | 8.6 | Aromatic protons ortho to F |

| ¹H | 2.91 | triplet | 22.5 | N-methyl protons |

Experimental and Computational Protocols

Computational Methodology

The following protocol is a standard approach for the computational analysis of substituted benzamides.

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

-